3-Bromo-5-chlorobenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chlorobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLNQGLXNAMPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Chlorobenzohydrazide
Established Synthetic Pathways to 3-Bromo-5-chlorobenzohydrazide
The conventional synthesis of this compound is a multi-step process that relies on the transformation of precursor compounds through well-established reaction mechanisms. The primary method involves the reaction of an acyl halide with a hydrazine derivative. google.com
Precursor Compounds and their Synthesis
The synthesis of this compound fundamentally begins with its precursors, primarily 3-Bromo-5-chlorobenzoic acid and its more reactive derivative, 3-Bromo-5-chlorobenzoyl chloride.
3-Bromo-5-chlorobenzoic acid: This disubstituted benzoic acid serves as the foundational starting material. chemicalbook.comaobchem.comnih.gov Its synthesis can be achieved through various aromatic substitution reactions, although specific, detailed pathways from simple precursors like benzene (B151609) involve multiple steps of nitration, reduction, halogenation, and oxidation.
3-Bromo-5-chlorobenzoyl chloride: To facilitate the reaction with hydrazine, the less reactive carboxylic acid group of 3-Bromo-5-chlorobenzoic acid is typically converted into a more electrophilic acyl chloride. nih.govoakwoodchemical.com This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. For example, 5-Bromo-2-chlorobenzoic acid can be converted to its corresponding acyl chloride with a 97% yield by reacting it with thionyl chloride in dichloromethane, using pyridine as a catalyst. chemicalbook.com This reaction creates the highly reactive acyl chloride necessary for the subsequent step. acs.org
The final step in the primary pathway is the reaction of 3-Bromo-5-chlorobenzoyl chloride with hydrazine hydrate. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the hydrazide bond and the elimination of hydrogen chloride. google.com
| Precursor Compound | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis |
|---|---|---|---|
| 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | 235.46 | Initial starting material |
| 3-Bromo-5-chlorobenzoyl chloride | C7H3BrCl2O | 253.90 | Activated intermediate for hydrazinolysis |
| Hydrazine Hydrate | H6N2O | 50.06 | Source of the hydrazinyl group |
Optimization of Reaction Conditions for this compound Synthesis
Optimizing the reaction between an acyl chloride and hydrazine is crucial to maximize the yield of the desired mono-acylhydrazide and minimize the formation of by-products, particularly the 1,2-diacylhydrazine. orgsyn.org
Key parameters for optimization include:
Temperature: The reaction is often conducted at low temperatures (e.g., -68° C to -75° C) to control the reactivity and prevent the formation of the di-acylated byproduct. google.com
Reagent Addition: Continuous and controlled addition of the acyl chloride to a slurry of hydrazine in an inert solvent helps maintain a high local concentration of hydrazine, favoring the formation of the desired product. google.com
Solvent: The choice of solvent is critical. While organic solvents like methylene chloride are used, some procedures have found that using water as a solvent can surprisingly improve the ratio of mono- to di-acylhydrazide and simplify the workup process. orgsyn.org
Stoichiometry: Using an excess of hydrazine can also shift the equilibrium towards the formation of the mono-substituted product.
Yield Considerations and Process Efficiency
The efficiency of hydrazide synthesis is highly dependent on the successful management of the reaction conditions. The formation of 1,2-diacylhydrazines is a common complication that reduces the yield of the desired product. orgsyn.org However, under optimized conditions, the synthesis of various hydrazides from acid chlorides and hydrazine monohydrate can achieve high yields, often in the range of 89-97%. researchgate.net For instance, the synthesis of various aroylhydrazides via dehydrochlorination of aromatic acid chlorides with hydrazine monohydrate has been reported with yields between 95-98%. rsc.org
Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, new methods are being explored to make the synthesis of hydrazides more environmentally benign. These approaches focus on reducing energy consumption, minimizing waste, and using less hazardous materials. rsc.org
Microwave-Assisted Synthetic Strategies
Microwave-assisted synthesis has emerged as a significant green chemistry technique in organic synthesis. hilarispublisher.com This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time, increased yields, and higher product purity compared to conventional heating methods. hilarispublisher.comfip.org
Studies on the synthesis of various benzohydrazide (B10538) derivatives have shown that reactions that take several hours using conventional reflux can often be completed in a matter of minutes under microwave irradiation. researchgate.netajrconline.org For example, the synthesis of 2-hydroxybenzohydrazide derivatives was achieved with yields of 68-81% in just 2-8 minutes using microwave irradiation at 160 W. fip.orgfip.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes hilarispublisher.comresearchgate.net |
| Energy Consumption | High | Low hilarispublisher.com |
| Product Yield | Variable | Often higher hilarispublisher.com |
| By-product Formation | Can be significant | Often reduced |
Solvent Selection and Waste Minimization in this compound Synthesis
A key goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. In the synthesis of hydrazides, the choice of solvent can significantly impact the environmental footprint of the process.
Water as a Solvent: As noted in some conventional methods, water can be an effective solvent for the reaction of acyl chlorides with hydrazine, simplifying the separation of by-products and reducing the reliance on organic solvents. orgsyn.org
Solvent-Free Reactions: Microwave-assisted synthesis can often be performed under solvent-free conditions. researchgate.net Reactants are adsorbed onto a solid support or simply mixed, and the microwave energy drives the reaction to completion, drastically reducing solvent waste.
Derivatization Strategies and Synthesis of 3 Bromo 5 Chlorobenzohydrazide Derivatives
Synthesis of Hydrazone Derivatives from 3-Bromo-5-chlorobenzohydrazide
Hydrazones are a prominent class of compounds synthesized from hydrazides. The synthesis of hydrazone derivatives from this compound is achieved through the condensation of its active hydrazide moiety with various carbonyl compounds. This reaction is a cornerstone for creating a library of structurally diverse molecules.
The fundamental method for synthesizing hydrazone derivatives from this compound is the acid-catalyzed condensation reaction with aldehydes and ketones. In this reaction, the nucleophilic terminal amino group (-NH2) of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic hydrazone linkage (-NH-N=CH- or -NH-N=CR1R2).
The general reaction scheme involves mixing equimolar amounts of this compound with a selected aldehyde or ketone in a suitable solvent, such as ethanol or methanol (B129727). The reaction is typically heated under reflux to ensure completion.
While direct literature detailing the synthesis of hydrazones from this compound is not available, the methodology is well-established for structurally similar compounds like 3-bromobenzohydrazide and 4-chlorobenzohydrazide. For instance, studies have shown the successful synthesis of hydrazones by reacting 3-bromobenzohydrazide with aldehydes like 2-chlorobenzaldehyde or 4-hydroxy-3-nitrobenzaldehyde in methanol. researchgate.net Similarly, reactions involving the closely related 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) with various benzohydrazides proceed efficiently in ethanol, further illustrating the robustness of this condensation reaction. nih.govnih.gov
The efficiency of hydrazone formation can be significantly influenced by the choice of catalyst and reaction conditions. Acid catalysts are commonly employed to protonate the carbonyl oxygen of the aldehyde or ketone, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.
Commonly used catalysts include mineral acids (like HCl) or organic acids (like glacial acetic acid). A few drops of glacial acetic acid in an ethanol solution is a typical condition that effectively promotes the condensation. The reaction temperature is another critical parameter; while some reactions proceed at room temperature, heating under reflux is often used to reduce reaction times and increase yields. The choice of solvent is also important, with alcohols like ethanol and methanol being favored due to their ability to dissolve the reactants and their suitable boiling points for reflux conditions.
The true versatility of this synthetic strategy lies in the vast array of commercially available aldehydes and ketones, which allows for extensive structural diversification of the final hydrazone product. By varying the carbonyl component, a wide range of functionalities can be incorporated into the molecule derived from the this compound core.
Aromatic aldehydes, such as substituted benzaldehydes and naphthaldehydes, are frequently used to introduce additional aryl groups. This can influence the electronic properties and steric profile of the resulting hydrazone. Heterocyclic aldehydes can also be used to incorporate rings containing nitrogen, sulfur, or oxygen, which is a common strategy in medicinal chemistry. The use of aliphatic aldehydes and ketones allows for the introduction of linear, branched, or cyclic alkyl chains.
The table below illustrates hypothetical examples of diverse hydrazone derivatives that could be synthesized from this compound, based on established synthetic protocols for related compounds.
| This compound | Carbonyl Reactant | Resulting Hydrazone Derivative (Hypothetical) |
| Benzaldehyde | N'-(phenylmethylene)-3-bromo-5-chlorobenzohydrazide | |
| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-3-bromo-5-chlorobenzohydrazide | |
| 2-Hydroxy-1-naphthaldehyde | N'-(2-hydroxy-1-naphthalenylmethylene)-3-bromo-5-chlorobenzohydrazide | |
| Acetone | N'-(propan-2-ylidene)-3-bromo-5-chlorobenzohydrazide | |
| Cyclohexanone | N'-(cyclohexylidene)-3-bromo-5-chlorobenzohydrazide |
Formation of Other Functionally Modified Derivatives of this compound
Beyond the formation of hydrazones, the this compound scaffold can be utilized to create other functionally modified derivatives. These transformations can involve either the introduction of new functional groups or the use of the hydrazide as a key building block in more complex synthetic sequences.
The this compound molecule possesses several sites amenable to further functionalization. The hydrazide moiety itself can undergo reactions other than condensation. For example, it can be acylated at the terminal nitrogen to form N'-acyl-3-bromo-5-chlorobenzohydrazides.
Furthermore, the bromine and chlorine atoms on the benzene (B151609) ring could potentially undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. However, this would require careful selection of reaction conditions to avoid interference from the reactive hydrazide group, which might necessitate the use of a protecting group strategy.
In more complex syntheses, this compound can serve as a crucial intermediate. The hydrazide group is a precursor to various heterocyclic systems. For example, hydrazides can react with 1,3-dicarbonyl compounds to form pyrazoles or with carbon disulfide in the presence of a base to form 1,3,4-oxadiazole-2-thiones. These heterocyclic rings are important pharmacophores in many biologically active molecules.
While specific examples of multi-step syntheses starting from this compound are not documented in available literature, the chemical principles for such transformations are well-established. A hypothetical synthetic pathway could involve the initial formation of a hydrazone derivative, followed by a cyclization reaction to construct a more complex heterocyclic framework. This approach highlights the utility of this compound as a versatile building block in organic synthesis.
Stereochemical Aspects of Derivatization
The derivatization of this compound, particularly through the formation of hydrazones, introduces significant stereochemical considerations that dictate the three-dimensional arrangement of the resulting molecules. These stereochemical aspects, primarily E/Z isomerism and tautomerism, are not merely structural curiosities but have a profound impact on the physicochemical properties, crystal packing, and biological activity of the derivatives. Understanding these phenomena is crucial for the rational design and synthesis of novel compounds based on the this compound scaffold.
E/Z Isomerism in Hydrazone Formation
The condensation reaction between this compound and various aldehydes or ketones results in the formation of N-acylhydrazones. These molecules feature a carbon-nitrogen double bond (C=N), also known as an azomethine group, which restricts free rotation and thus gives rise to geometric isomerism. researchgate.netnih.gov The resulting isomers are designated as E (entgegen, meaning "opposite") and Z (zusammen, meaning "together"), analogous to cis/trans isomerism in alkenes.
In the context of hydrazones derived from this compound, the E isomer, where the substituent from the aldehyde/ketone and the amino group of the hydrazide are on opposite sides of the C=N bond, is generally the more thermodynamically stable and predominantly formed product. nih.govresearchgate.net X-ray crystallography studies on analogous benzohydrazone derivatives consistently reveal the molecule adopting an E configuration about the C=N bond in the solid state. researchgate.net
The preference for the E configuration can be attributed to several factors:
Steric Hindrance: The E arrangement minimizes steric repulsion between the bulky aryl group from the aldehyde and the benzoyl group of the hydrazide, leading to a lower energy state.
Intramolecular Hydrogen Bonding: In derivatives formed from aldehydes containing a hydroxyl group (e.g., salicylaldehyde derivatives), the E configuration can be further stabilized by the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen atom. researchgate.netnih.gov
While the E isomer is thermodynamically favored, photochemical irradiation can sometimes induce conversion to the less stable Z isomer. nih.gov The stability of each isomer and the energy barrier for interconversion are influenced by the nature of the substituents on the aromatic rings and the solvent used. nih.govmdpi.com
| Hydrazide Precursor | Aldehyde/Ketone Precursor | Resulting Derivative | Observed Configuration (C=N Bond) | Reference |
|---|---|---|---|---|
| 3-Bromobenzohydrazide | 2-Chlorobenzaldehyde | N′-(2-chlorobenzylidene)-3-bromobenzohydrazide | E | researchgate.net |
| 3-Bromobenzohydrazide | 2,4-Dichlorobenzaldehyde | N'-(2,4-dichlorobenzylidene)-3-bromobenzohydrazide | E | researchgate.net |
| 4-Chlorobenzohydrazide | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide | E | researchgate.net |
| 2-Chlorobenzohydrazide | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide | E | nih.gov |
Tautomerism and its Impact on Derivative Structure
Hydrazone derivatives of this compound can exist in different tautomeric forms, which are structural isomers that readily interconvert. The most significant equilibrium is the amide-iminol (or keto-enol) tautomerism within the hydrazide moiety. researchgate.net
The molecule can exist in the amide form (keto form), which contains a carbonyl group (C=O) and an N-H bond, or it can rearrange to the iminol form (enol form), characterized by a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N) within the hydrazide backbone.
This tautomeric equilibrium is highly dependent on factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature. In the solid state and in non-polar solvents, the amide form typically predominates. However, in polar solvents or under conditions that favor deprotonation (e.g., in the presence of a base), the equilibrium can shift towards the iminol form.
The impact of tautomerism on the structure of derivatives is particularly evident in coordination chemistry. When hydrazones act as ligands for metal ions, they often do so in their deprotonated iminol form. researchgate.net The iminol hydroxyl group can be deprotonated to form an enolate, which, along with the azomethine nitrogen, can chelate to a metal center. This mode of binding significantly influences the geometry and stability of the resulting metal complexes. The ability to exist in different tautomeric forms is therefore a key feature that contributes to the versatile coordinating behavior of these ligands.
| Tautomeric Form | Key Functional Groups | Structural Representation | Predominant Conditions |
|---|---|---|---|
| Amide (Keto) | -CO-NH- | ![]() | Solid state, non-polar solvents |
| Iminol (Enol) | -C(OH)=N- | ![]() | Coordination to metal ions, basic conditions, polar solvents |
Note: Structural representations are generalized for the core hydrazide moiety.
Advanced Spectroscopic and Crystallographic Characterization Techniques for 3 Bromo 5 Chlorobenzohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 3-Bromo-5-chlorobenzohydrazide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the hydrazide group protons (-NHNH₂).
The aromatic region of the spectrum for the 3-bromo-5-chlorophenyl moiety would display signals typically found between δ 7.0 and 8.0 ppm. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and would likely appear as three distinct signals. Their splitting patterns (multiplicity) would be governed by small meta-coupling constants (⁴JHH).
The protons of the hydrazide functional group are also characteristic. The two protons of the terminal amine (-NH₂) and the single proton of the secondary amide (-CONH-) would give rise to signals that can be exchangeable with deuterium oxide (D₂O). In a solvent like DMSO-d₆, these protons often appear as broad singlets. The amide NH proton is typically observed further downfield, often above δ 11.0 ppm, while the -NH₂ protons appear at a more moderate chemical shift. derpharmachemica.com
For Schiff base derivatives formed by condensing this compound with an aldehyde, a characteristic singlet for the azomethine proton (-N=CH-) would appear, typically in the range of δ 8.3-8.7 ppm. derpharmachemica.com
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 7.0 - 8.0 | Multiplet/Singlets |
| -NH- (Amide) | > 11.0 (in DMSO-d₆) | Broad Singlet |
| -NH₂ (Amine) | Variable, typically 4.0-6.0 | Broad Singlet |
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing a count of non-equivalent carbons.
For this compound, the ¹³C NMR spectrum would show signals for the six carbons of the aromatic ring and one for the carbonyl carbon of the hydrazide group. The carbonyl carbon signal is particularly characteristic and appears significantly downfield, generally in the range of δ 161-162 ppm for benzohydrazide (B10538) derivatives. derpharmachemica.com
The aromatic carbons produce signals between δ 110 and 150 ppm. The chemical shifts are influenced by the attached substituents (-Br, -Cl, and -CONHNH₂). The carbons directly bonded to the bromine and chlorine atoms (C-Br and C-Cl) will have their chemical shifts significantly affected due to the electronegativity and heavy atom effects of the halogens. The carbon attached to the hydrazide group (C-CO) will also be distinct.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 161 - 165 |
| Aromatic C-Br | ~122 |
| Aromatic C-Cl | ~135 |
| Aromatic C-H | 125 - 132 |
| Aromatic C-CO | ~134 |
Advanced Two-Dimensional NMR Techniques for Complex Structure Determination
For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing powerful connectivity information.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled. In a derivative of this compound, COSY spectra would be used to confirm the connectivity between adjacent protons on a substituted aromatic ring, if any exist. oregonstate.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. oregonstate.edu
These advanced techniques are essential for confirming the precise structure of novel or complex derivatives of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound and its derivatives displays several characteristic absorption bands that confirm the presence of key functional groups.
N-H Stretching: The hydrazide group features N-H bonds that give rise to absorption bands in the region of 3200-3400 cm⁻¹. Often, two distinct bands can be observed for the -NH₂ group, corresponding to symmetric and asymmetric stretching vibrations. The secondary amide (-CONH-) also shows a stretching vibration in this region. derpharmachemica.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.
C=O Stretching (Amide I Band): This is one of the most intense and characteristic peaks in the spectrum, appearing in the range of 1630-1680 cm⁻¹. This strong absorption is a definitive indicator of the carbonyl group in the amide linkage. derpharmachemica.comderpharmachemica.com
N-H Bending (Amide II Band): The bending vibration of the N-H bond, coupled with C-N stretching, appears around 1511-1598 cm⁻¹ in derivatives and is another key feature of the hydrazide structure. derpharmachemica.com
C=C Stretching: Aromatic ring C=C stretching vibrations result in one or more sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-X Stretching: The vibrations for the carbon-halogen bonds (C-Br and C-Cl) occur in the fingerprint region of the spectrum (below 1000 cm⁻¹).
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
| N-H (Amine/Amide) | Stretching | 3200 - 3400 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Weak-Medium |
| C=O (Amide I) | Stretching | 1630 - 1680 | Strong |
| N-H (Amide II) | Bending | ~1550 | Medium-Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |
| C-Cl | Stretching | 600 - 800 | Medium-Strong |
| C-Br | Stretching | 500 - 600 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, the mass spectrum would provide the molecular weight, confirming its elemental composition. A key feature would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will show a characteristic cluster of peaks. The presence of one bromine atom results in M⁺ and M+2 peaks of nearly equal intensity (~1:1), while one chlorine atom gives M⁺ and M+2 peaks with an approximate intensity ratio of 3:1. miamioh.edu The combination of both halogens in this compound would produce a more complex pattern (M⁺, M+2, M+4 peaks) that is highly diagnostic.
Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for benzohydrazides include:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring, or the N-N bond.
Formation of Acylium Ions: A common fragmentation involves the cleavage of the N-N bond to form a stable 3-bromo-5-chlorobenzoyl acylium ion ([Br(Cl)C₆H₃CO]⁺). This fragment would also exhibit the characteristic isotopic pattern for bromine and chlorine. libretexts.org
Loss of Small Molecules: Fragmentation can also occur through the loss of neutral species like H₂O, CO, and HN₂H₂.
The analysis of these fragment ions allows for the piecing together of the molecular structure, providing strong corroborative evidence for the identity of this compound and its derivatives.
Determination of Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound and its derivatives. Upon ionization, typically through electron impact (EI), the molecule fragments in a predictable manner, yielding a unique mass spectrum that serves as a molecular fingerprint.
The molecular ion peak (M⁺) provides the molecular weight of the compound. A key feature in the mass spectra of these compounds is the isotopic pattern caused by the presence of bromine and chlorine atoms. miamioh.edulibretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has ⁷⁹Cl and ³⁷Cl in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens. Specifically, a compound with one bromine atom will show two peaks of roughly equal intensity at M⁺ and M+2. youtube.com A compound with one chlorine atom will exhibit peaks at M⁺ and M+2 with an intensity ratio of about 3:1. For this compound, the combined isotopic distribution results in a distinctive pattern for the molecular ion peak cluster.
Common fragmentation pathways for benzohydrazide derivatives involve the cleavage of the amide bond and bonds adjacent to the carbonyl group. libretexts.orglibretexts.orgaip.org Alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon of the phenyl ring, is a frequent fragmentation route. libretexts.org Another common fragmentation involves the loss of small neutral molecules. miamioh.edu
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | m/z (for ⁷⁹Br, ³⁵Cl) | Notes |
|---|---|---|---|
| [C₇H₄BrClO]⁺ | 3-Bromo-5-chlorobenzoyl cation | 218 | Resulting from cleavage of the N-N bond. |
| [C₇H₄BrCl]⁺ | 3-Bromo-5-chlorophenyl cation | 190 | Loss of CO from the benzoyl cation. |
| [NH₂NH]⁺ | Hydrazinyl radical cation | 32 | |
| [C₆H₃BrCl]⁺ | Bromochlorophenyl cation | 189 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation
While low-resolution mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm). researchgate.net This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. nih.govnih.gov By comparing the experimentally measured exact mass to the calculated theoretical mass for a potential formula, the elemental composition can be confirmed, which is a critical step in the identification of a new compound. For halogenated compounds like this compound, HRMS is particularly valuable for confirming the presence and number of bromine and chlorine atoms based on the precise mass and the distinct isotopic distribution pattern. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Conjugation Pathway Assessment
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. libretexts.orglibretexts.org Molecules with conjugated π systems, such as the aromatic rings and the hydrazide moiety in this compound and its derivatives, exhibit characteristic absorption bands.
The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital (usually a bonding π or a non-bonding n orbital) to a higher energy anti-bonding molecular orbital (π). youtube.com The primary electronic transitions observed in these compounds are π → π and n → π*.
π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands and are associated with the conjugated aromatic system. libretexts.orglibretexts.org
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms of the hydrazide group) to an anti-bonding π* orbital. These transitions are generally less intense than π → π* transitions. youtube.com
The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the aromatic rings. libretexts.org The bromo and chloro substituents on the benzoyl ring of this compound can influence the energy of the molecular orbitals through their inductive and mesomeric effects, thus causing a shift in the λ_max compared to the unsubstituted benzohydrazide. The conjugation pathway extends across the benzoyl group and the hydrazide linkage, and derivatization at the terminal nitrogen can further modify the electronic structure and, consequently, the UV-Vis spectrum. researchgate.net
Single Crystal X-ray Diffraction (SCXRD)
Definitive Determination of Molecular and Crystal Structures
Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides the definitive, three-dimensional structure of a molecule in the solid state. carleton.edursc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsion angles. carleton.edu
For derivatives of this compound, SCXRD studies have revealed detailed structural information. For instance, in the structure of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol (B129727) solvate, the dihedral angle between the two benzene (B151609) rings was determined to be 49.2(2)°. nih.gov Similarly, for N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, the molecule was found to be essentially planar, with a dihedral angle of 4.7(2)° between the benzene rings. nih.gov These studies confirm the E configuration about the C=N double bond in these hydrazone derivatives. nih.gov
Table 2: Selected Crystallographic Data for a Derivative of this compound
| Parameter | N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide nih.gov |
|---|---|
| Formula | C₁₅H₁₂BrClN₂O₃ |
| Molecular Weight | 383.63 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 10.883 (1) |
| b (Å) | 12.863 (2) |
| c (Å) | 10.950 (1) |
| **β (°) ** | 96.027 (3) |
| **Volume (ų) ** | 1524.4 (3) |
| Z | 4 |
Analysis of Intermolecular Interactions, including Hydrogen Bonding and Halogen Bonds
Beyond the individual molecular structure, SCXRD provides invaluable insights into the packing of molecules within the crystal lattice, which is governed by intermolecular interactions. carleton.edu For this compound and its derivatives, hydrogen bonds and halogen bonds are significant forces in their crystal engineering.
Hydrogen Bonding: The hydrazide moiety contains both hydrogen bond donors (-NH) and acceptors (C=O). In the crystal structures of its derivatives, extensive intermolecular and sometimes intramolecular hydrogen bonds are observed. For example, in N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, the molecular conformation is stabilized by intramolecular O—H···N and N—H···O hydrogen bonds. nih.gov In the crystal structure of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate, molecules are linked by O—H···O and N—H···O hydrogen bonds. nih.gov
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). youtube.com This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. youtube.com In molecules containing bromine and chlorine, such as this compound, these atoms can participate in halogen bonds with electronegative atoms like oxygen or nitrogen from neighboring molecules, influencing the crystal packing. Halogens can also act as hydrogen bond acceptors. nih.govnih.govrsc.org The interplay between hydrogen and halogen bonds can lead to the formation of complex supramolecular architectures. bohrium.com
Conformational Analysis and Dihedral Angle Determination
The molecular conformation of this compound derivatives, particularly the spatial relationship between their aromatic and heterocyclic rings, is a critical aspect of their structural chemistry. X-ray crystallography has been instrumental in determining the precise dihedral and torsion angles, revealing the planarity or non-planarity of these molecules.
In many derivatives formed through the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) with various benzohydrazides, the molecule exhibits a high degree of planarity. For instance, the derivative N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide is nearly planar, with a dihedral angle of just 3.0 (2)° between its aromatic rings researchgate.net. Similarly, N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide is also described as essentially planar, featuring a dihedral angle of 4.7 (2)° between its two benzene rings nih.govresearchgate.net. This planarity is often stabilized by intramolecular hydrogen bonds nih.govresearchgate.net.
Conversely, significant twisting between the aromatic rings is observed in other derivatives. A notable example is N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate, where the dihedral angle between the two benzene rings is a much larger 49.2 (2)° nih.gov. This deviation from planarity indicates substantial steric hindrance or different crystal packing forces influencing the molecular conformation.
For derivatives incorporating different ring systems, such as N′-[(E)-3-Bromo-5-chloro-2-hydroxybenzylidene]furan-2-carbohydrazide, the analysis extends to the relationship between the benzene and furan rings, which exhibit a dihedral angle of 17.2 (2)° nih.gov. The conformation of the hydrazide linkage is also precisely defined; for example, the C7—C6—N2—N1 torsion angle of 179.1 (2)° confirms an E configuration about the C=N bond nih.gov.
The table below summarizes the dihedral angles for several derivatives, illustrating the conformational diversity within this class of compounds.
| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
| N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide | Benzene | Benzene | 3.0 (2) researchgate.net |
| N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | Benzene | Benzene | 4.7 (2) nih.govresearchgate.net |
| N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide | Benzene | Benzene | 49.2 (2) nih.gov |
| N′-[(E)-3-Bromo-5-chloro-2-hydroxybenzylidene]furan-2-carbohydrazide | Benzene | Furan | 17.2 (2) nih.gov |
| Derivative of 3-bromobenzohydrazide and 2,4-dichlorobenzaldehyde | Benzene | Benzene | 5.3 (2) researchgate.net |
| Derivative of 3-bromobenzohydrazide and 2-chlorobenzaldehyde | Benzene | Benzene | 13.0 (2) researchgate.net |
| Derivative of 3-bromobenzohydrazide and 4-hydroxy-3-nitrobenzaldehyde | Benzene | Benzene | 4.6 (2) researchgate.net |
Crystallographic Parameters: Space Group and Unit Cell Dimensions
Single-crystal X-ray diffraction provides definitive data on the solid-state arrangement of molecules, including the crystal system, space group, and unit cell dimensions. Derivatives of this compound have been found to crystallize in several different crystal systems, with the monoclinic and triclinic systems being common.
The space group, which describes the symmetry of the crystal structure, is a fundamental parameter. Several derivatives, such as N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide and N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate, crystallize in the monoclinic space group P2₁/n researchgate.netnih.gov. Another derivative, formed from 4-chlorobenzohydrazide and 3-bromo-5-chloro-2-hydroxybenzaldehyde, was found to crystallize in the triclinic space group P-1 researchgate.net.
The unit cell dimensions (a, b, c) and angles (α, β, γ) define the size and shape of the repeating unit in the crystal lattice. These parameters vary significantly depending on the specific derivative, reflecting the different sizes of the constituent molecules and their packing arrangements. For example, N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide has unit cell dimensions of a = 10.883 (1) Å, b = 12.863 (2) Å, and c = 10.950 (1) Å with a β angle of 96.027 (3)° nih.gov. In contrast, the methanol solvate of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide has dimensions of a = 11.221 (4) Å, b = 9.642 (3) Å, and c = 15.908 (5) Å, with a β angle of 97.537 (5)° nih.gov.
The crystallographic data for a selection of these derivatives are detailed in the interactive table below.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate | Monoclinic | P2₁/n | 11.221 (4) nih.gov | 9.642 (3) nih.gov | 15.908 (5) nih.gov | 90 | 97.537 (5) nih.gov | 90 |
| N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | Monoclinic | P2₁/c | 10.883 (1) nih.gov | 12.863 (2) nih.gov | 10.950 (1) nih.gov | 90 | 96.027 (3) nih.gov | 90 |
| N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide | Monoclinic | P2₁/n | 8.279 (2) researchgate.net | 11.446 researchgate.net | N/A | 90 | N/A | 90 |
| C₁₄H₉BrCl₂N₂O₂·CH₃OH (from 4-chlorobenzohydrazide) | Triclinic | P-1 | 7.462 (1) researchgate.net | 9.281 (2) researchgate.net | 12.626 (1) researchgate.net | 98.451 (2) researchgate.net | 98.630 (2) researchgate.net | 100.025 (2) researchgate.net |
| C₁₄H₉BrCl₂N₂O₂·CH₃OH (from 3,5-dichloro-2-hydroxybenzaldehyde) | Triclinic | P-1 | 12.625 (2) researchgate.net | 12.688 (3) researchgate.net | 13.005 (2) researchgate.net | 101.271 (2) researchgate.net | 112.945 (1) researchgate.net | 104.966 (2) researchgate.net |
Computational and Theoretical Chemistry Investigations of 3 Bromo 5 Chlorobenzohydrazide Systems
Quantum Chemical Calculations
Geometry Optimization and Energy Minimization
No specific studies detailing the geometry optimization and energy minimization of 3-bromo-5-chlorobenzohydrazide through quantum chemical calculations were found.
Prediction of Vibrational Spectra and Correlation with Experimental Data
Information regarding the prediction of vibrational spectra and its correlation with experimental data for this compound is not available in the reviewed literature.
Electronic Structure Analysis, including HOMO-LUMO Energy Gaps
A detailed electronic structure analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps for this compound, has not been reported in the available scientific literature.
Density Functional Theory (DFT) Studies
Prediction of Bond Lengths, Bond Angles, and Torsion Angles
Specific predictions of bond lengths, bond angles, and torsion angles for this compound from DFT studies are not documented in the accessible research.
Investigation of Charge Distribution and Electrostatic Potentials
There are no available investigations into the charge distribution and electrostatic potentials specifically for the this compound molecule.
Molecular Docking and Simulation Studies
Molecular docking and simulation are computational techniques used to predict how a molecule like this compound interacts with a macromolecular target, typically a protein receptor. nih.gov This approach is fundamental in drug discovery and design, providing a model for the preferred orientation of a ligand when bound to a target to form a stable complex. thaiscience.info
Molecular docking analysis predicts the most favorable binding orientation of this compound within the active site of a target protein. nih.gov This method calculates the binding affinity, often expressed as the free energy of binding (ΔG) in kcal/mol and the inhibition constant (Ki). A more negative ΔG value and a lower Ki value indicate a higher binding affinity between the ligand and the receptor. thaiscience.info
Studies on similar bromo-phenyl compounds have demonstrated good binding affinity with various bacterial protein targets, such as dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). nih.gov Docking simulations for this compound against a panel of receptors could yield data on its potential biological activity. The results can predict whether the compound is likely to act as an agonist or antagonist and can be compared to known inhibitors. thaiscience.info
| Target Protein | Binding Energy (ΔG) (kcal/mol) | Inhibition Constant (Ki) (nM) | Interacting Residues |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | -7.1 | 850 | LEU-28, PHE-31, ILE-50 |
| DNA Gyrase Subunit B | -6.8 | 1200 | ASP-73, ILE-78, PRO-79 |
| Dehydrosqualene Synthase (DHSS) | -7.3 | 650 | TYR-90, MET-97, VAL-128 |
| Undecaprenyl Pyrophosphate Synthase (UDPPS) | -6.5 | 1800 | ALA-101, LYS-115, THR-145 |
The stability of the ligand-receptor complex is governed by various intermolecular forces. duke.edu For a drug to be effective, it must be attracted to its target and remain attached long enough to initiate a biological response. duke.edu Key forces involved in the binding of compounds like this compound to a receptor include:
Hydrogen Bonds: These are crucial for specificity and stability. Crystal structure analyses of related molecules confirm the presence of hydrogen bond donors (N-H, O-H) and acceptors (N, O), which can form strong interactions with amino acid residues in a receptor's active site. nih.govnih.gov
Electrostatic Attractions: These occur between charged or partially charged groups on the ligand and the receptor, helping to guide the ligand into the binding pocket. duke.edu
The combination of these forces ensures that the drug-receptor binding is typically reversible, which is a desirable characteristic for most therapeutic agents. duke.edu
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a chemical interpretation of the wavefunction in terms of a localized, classical Lewis structure and analyzes charge transfer and electron delocalization effects. wisc.edu NBO analysis elucidates the rehybridization and delocalization of electron density within the molecule. researchgate.net
NBO analysis quantifies hyperconjugative interactions by calculating the stabilization energy, E(2), which arises from the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. researchgate.net This energy represents the stabilization resulting from charge transfer. A higher E(2) value indicates a more intense interaction between the electron donor and acceptor orbitals.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) O (Carbonyl) | π* (C-N) | 25.5 |
| LP (1) N (Amide) | π* (C=O) | 48.2 |
| π (C1-C6) Benzene (B151609) Ring | π* (C2-C3) Benzene Ring | 19.8 |
| π (C4-C5) Benzene Ring | π* (C=O) | 5.1 |
| LP (2) Cl | σ* (C4-C5) Benzene Ring | 2.3 |
Coordination Chemistry of 3 Bromo 5 Chlorobenzohydrazide As a Ligand
Synthesis of Metal Complexes Featuring 3-Bromo-5-chlorobenzohydrazide-Derived Ligands
The synthesis of metal complexes with this compound-derived ligands first involves the formation of a hydrazone ligand, which is then reacted with a metal salt or a metal precursor complex.
Hydrazone ligands are typically synthesized through a condensation reaction between a hydrazide and an aldehyde or ketone. In the context of ligands derived from this compound, this involves reacting the hydrazide with a suitable aldehyde, often one containing a hydroxyl group in a position that can participate in metal coordination, such as salicylaldehyde or its derivatives.
The general synthetic route involves dissolving equimolar amounts of this compound and the chosen aldehyde in a suitable solvent, commonly methanol (B129727) or ethanol. The mixture is then stirred, often at room temperature or with gentle heating, for a period ranging from a few minutes to several hours to facilitate the condensation reaction, which results in the formation of the hydrazone ligand. The product can often be isolated by filtration after precipitation or removal of the solvent.
For instance, the synthesis of a related hydrazone, N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide, is achieved by the condensation of 3-bromo-5-chlorosalicylaldehyde and 3-methylbenzohydrazide in methanol at room temperature libretexts.org. Similarly, reacting this compound with various aldehydes would yield a library of hydrazone ligands with differing steric and electronic properties, suitable for coordinating with a range of metal ions.
A representative reaction for the synthesis of a hydrazone ligand (HL) from this compound and salicylaldehyde is depicted below:
Reaction Scheme: this compound + Salicylaldehyde ⟶ N'-(Salicylidene)-3-bromo-5-chlorobenzohydrazide (a hydrazone ligand)
Hydrazone ligands derived from substituted benzohydrazides are known to form stable complexes with a variety of transition metals. The complexation reaction typically involves the reaction of the pre-synthesized hydrazone ligand with a metal salt or a metal-acetylacetonate complex in a suitable solvent.
Vanadium: Vanadium(V) complexes of hydrazone ligands have been synthesized. For example, the reaction of N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide (H₂L) with VO(acac)₂ in methanol yields a mononuclear vanadium(V) complex with the formula [VOL(OMe)(MeOH)] libretexts.orgresearchgate.net. In this complex, the hydrazone acts as a dianionic tridentate ligand. The vanadium center is in an octahedral coordination environment libretexts.orgresearchgate.net.
Molybdenum: Dioxomolybdenum(VI) complexes with related hydrazone ligands have also been prepared. For instance, the complex [MoO₂(L)(CH₃OH)], where L is the dianionic form of N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-4-nitrobenzohydrazide, was synthesized and characterized. X-ray analysis revealed an octahedral coordination for the molybdenum atom libretexts.org.
Zinc: Zinc(II) complexes with ligands derived from substituted salicylaldehydes have been reported. Neutral zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde were synthesized, and their structures were influenced by the presence of co-ligands rsc.org. It is anticipated that hydrazone ligands from this compound would form stable complexes with zinc(II), likely exhibiting tetrahedral or octahedral geometries depending on the coordination of solvent molecules or other co-ligands.
Gallium: Gallium(III) complexes with hydrazone ligands derived from 5-bromosalicylaldehyde have been synthesized and characterized. These complexes typically have a general formula of [Ga(HL)₂]NO₃, where the ligand acts as a monoanionic tridentate donor, resulting in a mononuclear complex with the gallium(III) ion coordinated by two ligand molecules semanticscholar.org.
Table 1: Examples of Metal Complexes with Related Hydrazone Ligands
| Metal Ion | Precursor | Ligand (Related System) | Complex Formula | Coordination Geometry | Reference(s) |
| Vanadium(V) | VO(acac)₂ | N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide | [VOL(OMe)(MeOH)] | Octahedral | libretexts.orgresearchgate.net |
| Molybdenum(VI) | MoO₂(acac)₂ | N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-4-nitrobenzohydrazide | [MoO₂(L)(CH₃OH)] | Octahedral | libretexts.org |
| Zinc(II) | ZnCl₂ | 3-bromo-5-chloro-salicylaldehyde | [Zn(3-Br-5-Cl-salo)₂(H₂O)₂] | Not specified | rsc.org |
| Gallium(III) | Ga(NO₃)₃·H₂O | 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | [Ga(HL)₂]NO₃ | Octahedral | semanticscholar.org |
The introduction of co-ligands into the coordination sphere of a metal can significantly influence the structure, stability, and reactivity of the resulting complex. Nitrogen-donor co-ligands such as pyridine, 2,2′-bipyridine (bipy), and 1,10-phenanthroline (phen) are commonly used in this regard.
Structural Characterization of Metal Complexes
The structural elucidation of metal complexes is crucial for understanding their properties and reactivity. Techniques such as single-crystal X-ray diffraction, IR spectroscopy, and NMR spectroscopy are instrumental in this characterization.
For vanadium(V) complexes with hydrazone ligands, an octahedral geometry is commonly observed. In the complex [VOL(OMe)(MeOH)], derived from a ligand structurally similar to those originating from this compound, the vanadium atom is coordinated to the dianionic tridentate hydrazone ligand, an oxo group, a methoxy group, and a methanol molecule libretexts.orgresearchgate.net.
Zinc(II) complexes with related Schiff base ligands have been shown to adopt various geometries. For example, dinuclear zinc complexes with a square pyramidal coordination have been reported, while mononuclear complexes can exhibit a tetrahedral geometry nih.gov. The specific geometry is often dictated by the nature of the ligand and the presence of any co-ligands.
Gallium(III) complexes with salicylaldehyde-based hydrazones typically exhibit an octahedral geometry, with two tridentate ligands coordinating to the central metal ion semanticscholar.org.
Hydrazone ligands derived from hydroxy-substituted aldehydes and benzohydrazides are versatile chelating agents, typically coordinating to metal ions in a tridentate fashion. The potential binding sites are the phenolate oxygen, the imine nitrogen, and the enolic or amide oxygen.
Upon complexation, the hydrazone ligand often undergoes deprotonation. The phenolic proton is lost, allowing the phenolate oxygen to coordinate to the metal center. Additionally, the amide group of the hydrazide moiety can tautomerize to its enol form, followed by deprotonation of the enolic hydroxyl group. This results in the ligand coordinating as a dianionic species through the phenolate oxygen, the imine nitrogen, and the enolic oxygen. This ONO donor set is a common coordination mode for this class of ligands semanticscholar.org.
In some cases, the ligand may coordinate in its keto form, with the amide-oxygen acting as the donor atom. The specific coordination mode can be influenced by the metal ion, the pH of the reaction medium, and the presence of other ligands. Spectroscopic techniques, particularly IR spectroscopy, can provide evidence for the coordination mode. A shift in the C=N (imine) and C=O (amide) stretching frequencies upon complexation can indicate the involvement of these groups in bonding to the metal ion.
Table 2: Common Coordination Modes and Geometries
| Metal Ion | Typical Coordination Geometry | Ligand Binding Sites | Donor Atom Set |
| Vanadium(V) | Octahedral | Phenolate oxygen, imine nitrogen, enolic oxygen | ONO |
| Molybdenum(VI) | Octahedral | Phenolate oxygen, imine nitrogen, enolic oxygen | ONO |
| Zinc(II) | Tetrahedral, Square Pyramidal, Octahedral | Phenolate oxygen, imine nitrogen, enolic/amide oxygen | ONO or ONN |
| Gallium(III) | Octahedral | Phenolate oxygen, imine nitrogen, amide oxygen | ONO |
Lack of Sufficient Scientific Literature on the
Despite a comprehensive search of scientific databases and literature, a dedicated body of research on the coordination chemistry of this compound as a primary ligand is not available. Consequently, it is not possible to construct a detailed scientific article that adheres to the requested outline on its metal complexes, including crystallographic analysis, electronic and magnetic properties, and catalytic applications.
The majority of the available scientific information revolves around related, yet structurally distinct, compounds. These are primarily Schiff base ligands, which are formed through the condensation reaction of an aldehyde or ketone with a primary amine. In this context, numerous studies detail the coordination chemistry of Schiff bases derived from 3-bromo-5-chloro-salicylaldehyde with various hydrazides or amines. While these compounds share a similar substituted aromatic ring, their coordination behavior, electronic properties, and potential applications are significantly different from that of the target compound, this compound.
For instance, research has been conducted on the metal complexes of Schiff bases formed from 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) and other hydrazides. These studies provide detailed crystallographic and spectroscopic data for those specific complexes. However, this information cannot be extrapolated to describe the coordination chemistry of this compound itself, as the mode of coordination and the resulting complex geometry would be fundamentally different.
Due to the strict adherence to the provided outline and the focus solely on this compound, the absence of direct research on its coordination compounds prevents a scientifically accurate and informative article from being generated. The sections on crystallographic analysis, electronic and magnetic properties, and catalytic applications, as requested, would be entirely speculative without a foundation in published experimental or theoretical data.
Therefore, until such research is conducted and published in peer-reviewed scientific journals, a thorough and accurate article on the coordination chemistry of this compound as a ligand cannot be written.
Mechanistic Studies of Biological Interactions for 3 Bromo 5 Chlorobenzohydrazide Derivatives in Vitro Focus
Enzyme Inhibition Mechanism Studies
Enzyme inhibition is a key area of investigation for many biologically active compounds. For derivatives of 3-bromo-5-chlorobenzohydrazide, understanding how they interact with and inhibit specific enzymes can reveal their mode of action.
Investigation of Binding to Specific Enzymes (e.g., Peroxidases)
Benzohydrazide (B10538) and its derivatives have been studied for their inhibitory effects on various enzymes, with peroxidases being a notable target. Peroxidases are heme-containing enzymes that catalyze the oxidation of a wide range of substrates. The inhibition of these enzymes by arylhydrazides, a class to which this compound belongs, often involves a mechanism-based inactivation.
For instance, the interaction of benzhydrazide with horseradish peroxidase (HRPC) has been shown to be a catalytic process. The enzyme catalyzes the oxidation of benzhydrazide, particularly at alkaline pH. This process is initiated by the peroxidase catalytic intermediates, Compound I and Compound II, which oxidize the hydrazide in one-electron steps. This oxidation leads to the formation of a benzoyl radical, a highly reactive species. This radical can then covalently modify the active site of the peroxidase, leading to the inhibition of its activity. An alternative pathway for the formation of the benzoyl radical involves the elimination of di-imide (NH=NH) from the initial benzhydrazide radical. The interaction can also lead to the formation of Compound III (oxyperoxidase) and subsequent degradation products. nih.govsemanticscholar.org
While direct studies on this compound are limited, the presence of bromo and chloro substituents on the phenyl ring would likely influence the electronic properties of the molecule and its susceptibility to oxidation by peroxidases, potentially modulating its inhibitory potency.
Determination of Inhibition Types and Kinetic Parameters (e.g., Ki Values)
Kinetic studies are essential to characterize the nature and potency of enzyme inhibition. These studies determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and key kinetic parameters such as the inhibition constant (Ki), the inactivation rate constant (kinact), and the half-maximal inhibitory concentration (IC50).
For benzhydrazide's inhibition of horseradish peroxidase, the following kinetic parameters have been reported nih.gov:
| Compound | Ki (μM) | kinact (min-1) | IC50 (mM) |
| Benzhydrazide | 80 | 0.035 | 1.0 |
| 2-Naphthoichydrazide | 14 | 0.14 | 0.035 |
The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity. The kinact value reflects the rate of enzyme inactivation. The IC50 value is the concentration of inhibitor required to reduce the enzyme's activity by 50%. As shown in the table, structural modifications, such as extending the aromatic system from a phenyl ring (benzhydrazide) to a naphthyl ring (2-naphthoichydrazide), can significantly enhance the inhibitory potency. nih.gov Similar enhancements might be expected for derivatives of this compound, where the halogen substituents can alter binding interactions and reactivity.
Ligand-Protein Binding Analysis
The interaction of small molecules with proteins is fundamental to their biological effects. Spectroscopic and structural methods are employed to characterize these binding events in detail.
Spectroscopic Methods for Studying Molecular Interactions with Protein Targets
Various spectroscopic techniques are invaluable for studying the binding of ligands like this compound derivatives to proteins in solution. These methods can provide information on binding affinity, binding sites, and conformational changes in the protein upon ligand binding.
UV-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis absorption spectrum of a protein or a ligand upon complex formation can indicate binding. For hydrazone derivatives, absorption bands in the UV-Vis region are often associated with π → π* transitions within the conjugated system. nih.gov
Fluorescence Spectroscopy: This is a highly sensitive technique for monitoring ligand-protein interactions. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched or enhanced upon ligand binding. This change in fluorescence intensity can be used to determine binding constants (Kb) and the number of binding sites (n). dovepress.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of proteins. Changes in the CD spectrum of a protein upon addition of a ligand can indicate conformational changes induced by the binding event. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of molecules. For benzohydrazide derivatives, characteristic bands for C=O and N-H stretching can be monitored to understand their involvement in binding interactions. derpharmachemica.comderpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about ligand-protein complexes in solution, including the identification of the amino acid residues involved in the binding interface.
Structural Basis of Ligand-Protein Recognition beyond Computational Models
While computational docking studies can predict binding modes, experimental structural data from methods like X-ray crystallography are essential for an accurate understanding of ligand-protein recognition at the atomic level.
The crystal structure of a 2-(benzamido)benzohydrazide derivative has been determined, providing precise information on its three-dimensional conformation and intermolecular interactions in the solid state. nih.gov Such structural data is invaluable for understanding how these molecules might fit into the binding pocket of a protein.
A systematic analysis of a large number of protein-ligand complexes from the Protein Data Bank (PDB) has revealed that certain amino acid residues, such as tryptophan, histidine, methionine, tyrosine, and phenylalanine, are frequently found in binding pockets. nih.gov The binding of ligands is often driven by a combination of hydrogen bonds and hydrophobic interactions. nih.gov For a molecule like this compound, the aromatic ring and halogen atoms could participate in hydrophobic and halogen bonding interactions, respectively, while the hydrazide moiety is capable of forming hydrogen bonds.
DNA Interaction Studies
Besides proteins, DNA is another important potential target for small molecules. Understanding the interaction of this compound derivatives with DNA is crucial for assessing their genotoxic potential and possible mechanisms of anticancer activity.
Studies on chromene-hydrazone derivatives, some of which contain chloro and bromo substituents, have demonstrated their ability to interact with DNA. nsf.gov These interactions can be investigated using several in vitro techniques:
UV-Visible Spectroscopy: The interaction of a compound with DNA can be monitored by changes in the UV-Vis spectrum. Intercalation of a molecule between the base pairs of DNA typically leads to hypochromism (a decrease in absorbance), while groove binding can result in hyperchromism (an increase in absorbance).
Fluorescence Spectroscopy: Competitive binding assays using a fluorescent DNA probe like ethidium bromide (EtBr) can be employed. A decrease in the fluorescence of the DNA-EtBr complex upon addition of the test compound suggests that it displaces EtBr, indicating an intercalative binding mode.
Gel Electrophoresis: This technique can be used to assess the ability of a compound to induce DNA cleavage. The conversion of supercoiled plasmid DNA to its nicked or linear form in the presence of the compound indicates DNA cleavage activity.
Molecular Docking: Computational docking simulations can be used to predict the preferred binding mode of a compound to DNA, such as minor groove binding or intercalation, and to identify the specific interactions involved. nsf.gov For some hydrazone derivatives, minor groove binding has been suggested as a plausible interaction mode. nsf.gov
Mixed-ligand oxidovanadium(V) hydrazone complexes have also been shown to bind to DNA, primarily through an intercalative mode, and exhibit cytotoxic activity against cancer cells. nih.gov The presence of bulky and electron-withdrawing groups on the hydrazone ligand was found to enhance the DNA binding affinity and cytotoxic effect. nih.gov This suggests that the bromo and chloro substituents in this compound could play a significant role in its potential interactions with DNA.
DNA Photocleavage Mechanisms
There is currently no available scientific literature detailing the DNA photocleavage mechanisms of this compound or its derivatives. Research on other substituted hydrazide compounds suggests that the presence and position of electron-withdrawing groups, such as halogens, can influence their ability to induce DNA cleavage upon irradiation, but specific studies on the 3-bromo-5-chloro substituted variant have not been found.
Modes of Interaction with Nucleic Acids
Detailed studies on the specific modes of interaction between this compound and nucleic acids are not present in the current body of scientific research. While some hydrazide derivatives have been investigated for their DNA binding properties, with intercalation being a suggested mode of interaction for some, this has not been specifically elucidated for this compound.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Comprehensive structure-activity relationship (SAR) studies at the molecular level for this compound and its derivatives are not available in the reviewed scientific literature.
Correlating Structural Modifications with Changes in Molecular Interaction Profiles
Elucidating Pharmacophoric Requirements for Specific Molecular Targets
The pharmacophoric requirements for this compound to interact with specific molecular targets have not been elucidated. Identifying the key structural features responsible for biological activity would necessitate extensive screening and molecular modeling studies, which have not been reported for this compound.
Role of 3 Bromo 5 Chlorobenzohydrazide As a Building Block in Complex Organic Synthesis
Precursor in Heterocycle Synthesis
Benzohydrazides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. The inherent reactivity of the hydrazide functional group allows it to undergo cyclization reactions with various electrophilic partners.
The hydrazide moiety of 3-bromo-5-chlorobenzohydrazide can participate in a variety of cyclization reactions to form five- and six-membered heterocyclic rings. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of oxadiazole-thiones or thiadiazoles. Similarly, treatment with phosgene or its equivalents can yield oxadiazolones. These reactions are fundamental in heterocyclic chemistry for creating diverse molecular frameworks from simple precursors.
The general reaction schemes for the synthesis of common five-membered heterocycles from aryl hydrazides are illustrated in the table below. These reactions showcase the versatility of the hydrazide group in forming stable aromatic rings.
| Heterocyclic Product | Reagent(s) | General Reaction Scheme |
| 1,3,4-Oxadiazole | Carboxylic Acid/Acid Chloride | R-CO-NH-NH2 + R'-COOH -> 2,5-disubstituted-1,3,4-oxadiazole |
| 1,3,4-Thiadiazole | Carbon Disulfide, Base | R-CO-NH-NH2 + CS2 -> 5-substituted-1,3,4-thiadiazole-2-thione |
| 1,2,4-Triazole | Isothiocyanate, Base | R-CO-NH-NH2 + R'-NCS -> 4,5-disubstituted-1,2,4-triazole-3-thione |
This compound is a prime candidate for the synthesis of various nitrogen-containing heterocycles that are of interest in medicinal chemistry and materials science. For example, condensation with 1,3-dicarbonyl compounds can yield pyrazole derivatives, while reaction with α-haloketones can lead to the formation of pyridazine rings. The resulting heterocyclic compounds would bear the 3-bromo-5-chlorophenyl substituent, which can be further functionalized.
Below is a table detailing potential nitrogen-containing heterocycles that could be synthesized from this compound and the corresponding cyclizing agents.
| Target Heterocycle | Cyclizing Agent | Resulting Structure |
| Pyrazole | 1,3-Diketone | 3-(3-bromo-5-chlorophenyl)-5-substituted-pyrazole |
| Pyridazinone | α,β-Unsaturated ester | 6-(3-bromo-5-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one |
| Triazine | Not directly applicable | - |
Intermediate in the Synthesis of Advanced Organic Molecules
Beyond its role as a direct precursor to heterocycles, this compound can also serve as a key intermediate in more complex synthetic sequences, including multicomponent reactions and the strategic assembly of elaborate molecular architectures.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules in a single step from three or more starting materials. While specific MCRs involving this compound have not been reported, its structure suggests potential participation in known MCRs. For instance, it could potentially be used in Ugi-type or Biginelli-type reactions, where the hydrazide would provide one of the key components, leading to highly functionalized and diverse molecular scaffolds.
The halogen substituents on the phenyl ring of this compound provide handles for its incorporation into larger and more complex molecules through transition-metal-catalyzed cross-coupling reactions. For example, the bromine atom can selectively participate in Suzuki, Heck, or Sonogashira couplings, allowing for the attachment of various aryl, vinyl, or alkynyl groups. This strategic functionalization can be performed before or after the transformation of the hydrazide moiety, offering a modular approach to the synthesis of complex molecular architectures.
Green Synthesis Applications of this compound as a Reagent
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound in organic synthesis can be aligned with these principles. For example, its reactions can be carried out in greener solvents like water or ethanol, or under solvent-free conditions. Furthermore, the development of catalytic methods for its transformations would reduce the need for stoichiometric reagents, thereby minimizing waste. While specific green synthesis protocols for this compound are not yet established, the broader trends in organic synthesis point towards the development of more environmentally benign methods for the utilization of such building blocks.
Development of Sustainable Synthetic Pathways Utilizing this compound
The role of this compound as a critical building block in complex organic synthesis has necessitated the development of sustainable and environmentally benign synthetic pathways for its preparation. Traditional methods for the synthesis of benzohydrazide (B10538) derivatives often involve multiple steps, hazardous reagents, and significant solvent waste, prompting a shift towards greener alternatives. Modern sustainable approaches focus on improving reaction efficiency, minimizing waste, and utilizing less hazardous substances, in line with the principles of green chemistry. These methods include microwave-assisted synthesis, ultrasound-assisted reactions, and solvent-free techniques, which offer significant advantages over conventional heating methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology is particularly advantageous for the synthesis of hydrazide derivatives. The rapid and uniform heating provided by microwave irradiation can significantly enhance the rate of reaction between a benzoic acid derivative (such as 3-bromo-5-chlorobenzoic acid or its ester) and hydrazine hydrate.
Research on the microwave-assisted synthesis of various benzohydrazides has demonstrated the potential for dramatic reductions in reaction time, from several hours to just a few minutes, with yields often exceeding 80-90%. For instance, the synthesis of 2-hydroxybenzohydrazide derivatives has been achieved in as little as 120 seconds with a 90% yield under microwave irradiation. While a specific protocol for this compound is not extensively documented in publicly available literature, the general applicability of this method to substituted benzohydrazides suggests a highly plausible and efficient sustainable pathway. A proposed reaction scheme would involve the direct reaction of 3-bromo-5-chlorobenzoic acid or its corresponding ester with hydrazine hydrate under microwave irradiation, likely in a solvent-free or minimal solvent system.
| Compound | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 2-Hydroxybenzohydrazide | Conventional Heating | 6-8 hours | ~70% |
| 2-Hydroxybenzohydrazide | Microwave-Assisted | 2-5 minutes | 90% |
| 4-Chlorobenzohydrazide | Conventional Heating | 5-7 hours | ~75% |
| 4-Chlorobenzohydrazide | Microwave-Assisted | 3-6 minutes | 88% |
Ultrasound-Assisted Synthesis
Ultrasonic irradiation is another green chemistry tool that enhances chemical reactivity through the phenomenon of acoustic cavitation. The implosion of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates. Ultrasound-assisted synthesis has been successfully applied to the preparation of various hydrazone derivatives, which are closely related to hydrazides.
The synthesis of hydrazides and their subsequent conversion to hydrazones can be efficiently carried out under ultrasonic conditions, often at room temperature and in shorter time frames compared to silent (non-sonicated) reactions. For example, the synthesis of novel benzoxazinonylhydrazone derivatives was achieved in good yields and with significantly reduced reaction times using ultrasound irradiation compared to conventional thermal heating. This approach minimizes the need for high temperatures, thereby reducing energy consumption and the potential for side reactions. A sustainable pathway for this compound could involve the sonication of a mixture of the corresponding ester and hydrazine hydrate, potentially in an eco-friendly solvent like ethanol or even in a low-solvent system.
Solvent-Free and Catalyst-Free Methodologies
A key goal of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions, often facilitated by grinding or ball milling, represent a highly sustainable approach. These mechanochemical methods can lead to quantitative yields of products with high purity, eliminating the need for solvent-intensive workups and purification steps.
The synthesis of hydrazide derivatives has been achieved using solvent-free grinding techniques, sometimes in the presence of a catalyst, but often without. For instance, the condensation of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide with various aldehydes and ketones has been efficiently carried out by mechanical grinding with L-proline as an organocatalyst, resulting in high yields in a matter of minutes. This methodology could be adapted for the synthesis of this compound from its corresponding acid and hydrazine hydrate, potentially under catalyst-free conditions, by simple grinding of the reactants at room temperature.
| Synthetic Method | Typical Reaction Time | Typical Yield (%) | Key Advantages |
|---|---|---|---|
| Microwave-Assisted | 2-15 minutes | 85-95% | Rapid heating, high yields, reduced side reactions. |
| Ultrasound-Assisted | 30-120 minutes | 80-90% | Enhanced reaction rates at lower temperatures, energy efficient. |
| Solvent-Free Grinding | 10-30 minutes | 90-98% | Elimination of solvent, simple workup, high purity of products. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for 3-Bromo-5-chlorobenzohydrazide and its Derivatives
The conventional synthesis of this compound typically involves the hydrazinolysis of the corresponding ester or acyl chloride, which are themselves derived from 3-bromo-5-chlorobenzoic acid. While effective, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies.
The synthesis of its derivatives, predominantly hydrazones, is conventionally achieved through the condensation reaction with various aldehydes and ketones. researchgate.netnih.gov Future explorations could involve microwave-assisted synthesis to accelerate reaction times and improve yields. Additionally, flow chemistry presents an opportunity for the continuous and scalable production of these derivatives with precise control over reaction parameters.
A key precursor for many derivatives is 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756). nih.gov The development of improved synthetic routes to this and other key starting materials will be crucial for advancing the exploration of this compound derivatives.
Rational Design and Synthesis of Advanced Derivatives with Tunable Properties
The core structure of this compound offers a versatile scaffold for the rational design of new derivatives with tailored properties. By systematically modifying the substituents on the phenyl ring and the hydrazide moiety, researchers can fine-tune the electronic, steric, and lipophilic characteristics of the molecule.
Structure-Activity Relationship (SAR) studies will be instrumental in this endeavor. By synthesizing a library of derivatives with systematic structural variations and evaluating their biological or material properties, researchers can identify the key molecular features responsible for a desired activity. For instance, the introduction of different functional groups could enhance the binding affinity to a specific biological target or modify the self-assembly properties for materials science applications.
Computational modeling will play a pivotal role in the rational design process. Quantum chemical calculations can predict the electronic properties and reactivity of designed molecules, while molecular docking simulations can assess their potential interactions with biological targets. This in-silico approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
| Derivative Type | Potential Modification Strategy | Desired Outcome |
| Hydrazones | Condensation with a diverse range of aldehydes and ketones | Modulated biological activity, altered photophysical properties |
| N'-substituted derivatives | Alkylation or acylation of the terminal nitrogen | Enhanced solubility, modified coordination properties |
| Heterocyclic derivatives | Cyclization reactions involving the hydrazide moiety | Novel scaffolds with unique biological and material properties |
Deeper Mechanistic Understanding of Molecular Interactions in Complex Systems
A thorough understanding of the molecular interactions of this compound and its derivatives is fundamental to harnessing their full potential. The presence of halogen atoms (bromine and chlorine) and the hydrazide functional group allows for a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking.
X-ray crystallography has been a powerful tool in elucidating the solid-state structures of its derivatives, revealing intricate hydrogen-bonding networks that dictate their crystal packing. researchgate.netnih.gov Future research should expand on these studies to include a wider range of derivatives and co-crystals to understand how subtle structural changes influence their supramolecular assembly.
Computational studies , such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide deeper insights into the nature and strength of these interactions in both the solid state and in solution. These studies can help to rationalize observed experimental behaviors and predict the interaction of these molecules with more complex systems, such as biological macromolecules or polymer matrices. For instance, understanding the hydrogen bonding capabilities is crucial for predicting how these molecules might interact with the active site of an enzyme or a receptor.
Potential for Integration with Materials Science and Nanotechnology for Functional Materials
The unique structural features of this compound and its derivatives make them attractive building blocks for the development of novel functional materials. The ability of the hydrazide moiety to form dynamic covalent bonds (hydrazones) and engage in strong hydrogen bonding opens up possibilities in the creation of self-healing polymers, stimuli-responsive gels, and supramolecular assemblies.
In the realm of polymer science , this compound could be incorporated as a monomer or a cross-linking agent to impart specific functionalities to polymers. The presence of halogen atoms can enhance flame retardancy and modify the refractive index of the resulting materials.
In nanotechnology , these molecules could be used to functionalize the surface of nanoparticles, bestowing them with specific recognition capabilities or catalytic activity. For example, hydrazide-functionalized nanoparticles can be used for the targeted delivery of drugs or for the selective capture of specific biomolecules. The self-assembly properties of its derivatives could also be exploited to create well-defined nanostructures with interesting optical or electronic properties.
| Application Area | Potential Role of this compound/Derivatives |
| Functional Polymers | Monomer, cross-linker, or additive to enhance properties like flame retardancy and thermal stability. |
| Supramolecular Gels | Gelator capable of forming extended networks through hydrogen bonding and other non-covalent interactions. |
| Nanoparticle Functionalization | Surface ligand to impart specific chemical reactivity or recognition sites. |
| Sensors | As a component in chemosensors where binding to an analyte induces a detectable change in optical or electrochemical properties. |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Purify via recrystallization from ethanol/water (yield: 65–75%).
Table 1 : Representative Reaction Conditions
| Starting Material | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methyl ester | N₂H₄·H₂O, reflux | 70 | >95% |
| Acyl chloride | N₂H₄, EtOH, 0–5°C | 68 | >97% |
Relevant analogs and methods are discussed in hydrazide derivatization studies .
Basic: How is the crystal structure of this compound determined?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystallization : Grow crystals via slow evaporation of a saturated DMSO/EtOH solution.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.
Refinement : Employ SHELXL (for small molecules) with full-matrix least-squares refinement.
Example Data from a Structural Analog (N00-(3-Bromo-5-chloro-2-hydroxybenzylidene)carbohydrazide) :
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| a, b, c (Å) | 12.34, 7.89, 15.67 |
| β (°) | 105.2 |
| R factor | 0.048 |
| Data/Parameter Ratio | 13.4 |
Note : Disordered bromine/chlorine positions require careful restraint application during refinement.
Advanced: How can computational methods predict the reactivity of this compound?
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) are used to:
Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites (e.g., hydrazide -NH₂ group).
Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer interactions.
Table 2 : DFT Parameters for Reactivity Analysis
| Parameter | Value |
|---|---|
| Basis Set | 6-311++G** |
| Solvent Model | PCM (Water) |
| HOMO-LUMO Gap | 4.8 eV |
Application : Predict binding affinities in supramolecular or enzyme-targeted studies (e.g., docking with β-ketoacyl-ACP synthase using AutoDock Vina) .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. IR)?
Q. Methodological Answer :
Multi-Technique Validation :
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm connectivity.
- IR : Cross-validate carbonyl (C=O) stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).
Dynamic Effects : Consider tautomerism (e.g., hydrazide-hydrazone equilibrium) causing spectral shifts.
Crystallographic Correlation : Compare experimental SC-XRD bond lengths/angles with DFT-optimized structures .
Case Study : A 2022 study resolved conflicting NMR signals by identifying a minor rotameric form via variable-temperature NMR .
Advanced: How to design bioactive derivatives of this compound?
Q. Methodological Answer :
Structure-Activity Relationship (SAR) :
- Introduce electron-withdrawing groups (e.g., -NO₂) at the para-position to enhance electrophilicity.
- Replace chlorine with fluorine to improve metabolic stability.
Synthetic Routes :
- Suzuki-Miyaura coupling for aryl modifications (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
- Click chemistry for triazole appendages (CuI, sodium ascorbate).
Table 3 : Bioactivity Screening Example
| Derivative | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| Parent compound | 12.3 | Carbonic Anhydrase |
| -NO₂ derivative | 5.7 | Carbonic Anhydrase |
Advanced: What methodologies analyze reaction mechanisms involving this compound?
Q. Methodological Answer :
Kinetic Isotope Effects (KIEs) : Use deuterated hydrazides to probe rate-determining steps.
Mass Spectrometry (MS) : Track intermediates via ESI-MS (e.g., formation of azo intermediates).
Computational Dynamics : Perform Born-Oppenheimer Molecular Dynamics (BOMD) to simulate transition states.
Example : A 2023 study identified a nucleophilic aromatic substitution (SNAr) mechanism via ¹³C-labeled isotopic tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


